molecular formula C6H11FO4 B2862726 Sgn-2FF

Sgn-2FF

Cat. No.: B2862726
M. Wt: 166.15 g/mol
InChI Key: IRKXGKIPOMIQOD-ZZWDRFIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SGN-2FF involves the fluorination of fucoseThe protected intermediate is then deprotected to yield 2-Fluorofucose .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This would include the use of automated reactors and purification systems to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: SGN-2FF primarily undergoes substitution reactions due to the presence of the fluorine atom. The fluorine atom can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products: The major products formed from the reactions of this compound are typically afucosylated glycoproteins. These products are of significant interest in cancer therapy due to their reduced ability to promote tumor progression and metastasis .

Scientific Research Applications

SGN-2FF has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the effects of fucosylation on protein function. In biology, it is used to investigate the role of fucosylation in cell signaling and immune responses. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor progression and metastasis . In industry, it is used in the production of afucosylated antibodies for therapeutic use .

Comparison with Similar Compounds

SGN-2FF is unique among fucosylation inhibitors due to its dual mechanism of action. While other inhibitors may only deplete GDP-fucose or inhibit fucosyltransferases, this compound does both . This makes it more effective at reducing fucosylation and producing afucosylated glycoproteins. Similar compounds include 2-Deoxy-2-fluorofucose and 2-Deoxy-2-fluoro-L-fucose, which also inhibit fucosylation but through different mechanisms .

Properties

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

(3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m0/s1

InChI Key

IRKXGKIPOMIQOD-ZZWDRFIYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)F)O)O

SMILES

CC1C(C(C(C(O1)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)F)O)O

solubility

not available

Origin of Product

United States

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